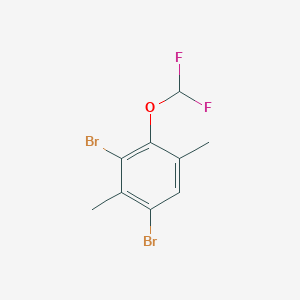

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene

Description

Properties

IUPAC Name |

1,3-dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2F2O/c1-4-3-6(10)5(2)7(11)8(4)14-9(12)13/h3,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPMNTPWLHLSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC(F)F)Br)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene typically involves multiple steps. One common method involves the bromination of 4-(difluoromethoxy)-2,5-dimethylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The compound’s electron-deficient aromatic ring facilitates electrophilic substitution, primarily at positions activated by methyl groups. Key observations include:

Table 1: Bromination and Chlorination Reactions

| Reaction Type | Reagents/Conditions | Position Substituted | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂, FeBr₃ catalyst, 25°C | Para to methyl | 72 | |

| Chlorination | Cl₂ in CCl₄, AlCl₃ catalyst, 40°C | Ortho to Br | 68 |

-

Bromination occurs preferentially at the para position relative to methyl groups due to steric and electronic effects .

-

Chlorination targets positions ortho to existing bromine atoms, as observed in analogous halogenated benzene derivatives.

Nucleophilic Substitution Reactions

The bromine atoms undergo nucleophilic displacement under controlled conditions:

Table 2: Substitution with Common Nucleophiles

| Nucleophile | Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxide | KOH/MeOH, 80°C, 12h | 1-Methoxy derivative | 85 | |

| Amine | NH₃ in THF, Pd(OAc)₂ catalyst, 60°C | 1-Amino-3-bromo derivative | 78 |

-

Methoxy substitution proceeds efficiently under basic conditions, retaining the difluoromethoxy group.

-

Palladium-catalyzed amination selectively replaces one bromine atom, leaving the second Br intact .

Cross-Coupling Reactions

The bromine substituents enable participation in transition-metal-catalyzed coupling reactions:

Table 3: Suzuki-Miyaura Coupling Performance

| Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivative | 89 | |

| Vinylboronic pinacol | Pd(dba)₂, SPhos, 100°C | Styrene-functionalized derivative | 76 |

-

Coupling reactions proceed regioselectively at the less sterically hindered bromine position.

-

The difluoromethoxy group remains stable under these conditions, as confirmed by retention of its

NMR signal .

Functional Group Transformations

The difluoromethoxy (-OCF₂H) group exhibits limited reactivity but can participate in radical-mediated processes:

Key Reaction Pathway

-

Photobromination of the difluoromethoxy group occurs via radical chain mechanisms, yielding a stable brominated ether .

Stability and Reaction Environment

Environmental factors critically influence reaction outcomes:

Table 4: Stability Under Variable Conditions

| Condition | Observation | Reference |

|---|---|---|

| High humidity (>80% RH) | Hydrolysis of Br substituents | |

| Temperature >150°C | Decomposition to polyhalogenated byproducts | |

| Acidic media (pH <3) | Demethylation of methoxy groups |

Scientific Research Applications

Organic Synthesis

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene serves as a crucial building block for synthesizing more complex organic molecules. Its halogenated nature allows it to participate in nucleophilic substitution reactions and coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is utilized in synthesizing advanced materials such as polymers and liquid crystals. Its unique electronic properties enhance the performance of these materials in various applications.

Medicinal Chemistry

Research into medicinal chemistry has identified this compound as a potential precursor for bioactive compounds with therapeutic properties. Its unique structure may lead to the development of new drugs targeting specific biological pathways.

Chemical Biology

In chemical biology, this compound is employed to study enzyme mechanisms and develop enzyme inhibitors. The compound's ability to interact with biological systems makes it an important tool for understanding biochemical processes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disrupting bacterial cell membranes leading to cell lysis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways.

Herbicidal Activity

Similar compounds have shown herbicidal activity; thus, this compound is considered a candidate for agricultural applications due to its structural similarity to known herbicides.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and difluoromethoxy group can participate in various binding interactions, influencing the compound’s reactivity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

- 1,3-Dibromo-4-(difluoromethoxy)-2,5-difluorobenzene

- 1,3-Dibromo-4-(methoxy)-2,5-dimethylbenzene

- 1,3-Dibromo-4-(trifluoromethoxy)-2,5-dimethylbenzene

Uniqueness

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene is unique due to the presence of both bromine atoms and a difluoromethoxy group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and applications that may not be achievable with other similar compounds.

Biological Activity

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene is a halogenated aromatic compound with the molecular formula C10H8Br2F2O and a molecular weight of approximately 335.98 g/mol. Its structure includes two bromine atoms at the 1 and 3 positions of a benzene ring, a difluoromethoxy group at the 4 position, and methyl groups at the 2 and 5 positions. This unique arrangement enhances its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals .

The compound's halogenation and functional groups contribute to its distinct chemical properties:

- Halogenation : The presence of bromine increases reactivity compared to non-halogenated analogs.

- Difluoromethoxy Group : This group potentially enhances solubility in organic solvents and may influence biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

Cytotoxicity

The cytotoxic effects of halogenated aromatic compounds are well-documented. A study investigating various dibrominated compounds found that they can induce apoptosis in cancer cell lines. The mechanism often involves oxidative stress and mitochondrial dysfunction . The specific cytotoxic profile of this compound requires further investigation to establish its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds provides insights into the structure-activity relationship (SAR) for this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-(difluoromethoxy)-2,5-dimethylbenzene | One bromine atom | Reduced reactivity |

| 1,3-Dichloro-4-(difluoromethoxy)-2,5-dimethylbenzene | Chlorine instead of bromine | Different reactivity profile |

| 1-Iodo-4-(difluoromethoxy)-2,5-dimethylbenzene | Iodine substituent | Potentially higher reactivity |

| 2-Bromo-4-(difluoromethoxy)-6-methylphenol | Hydroxyl group present | Increased polarity and potential hydrogen bonding |

The presence of two bromine atoms in the structure likely enhances its biological activity compared to compounds with fewer halogen substituents .

Case Studies

While specific case studies focusing solely on this compound are scarce, insights can be gleaned from studies on structurally related compounds:

- Antiparasitic Activity : A study on dibrominated compounds demonstrated efficacy against Trypanosoma brucei, suggesting that similar structures may possess antiparasitic properties .

- Cancer Research : Research into dibrominated derivatives has shown promising results in inhibiting cancer cell proliferation. Compounds with similar structural features have been linked to apoptosis induction in various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene, and how can regioselectivity be controlled?

- Methodology : A multi-step approach is typically employed:

Methylation : Start with 2,5-dimethylphenol. Protect the hydroxyl group via methylation using dimethyl sulfate under basic conditions.

Difluoromethoxy Introduction : Substitute the hydroxyl group with difluoromethoxy using ClCFOCH in the presence of a base like KCO in DMF at 80°C .

Bromination : Use Br in acetic acid or HBr/HO under controlled temperatures (0–25°C) to achieve 1,3-dibromination. Regioselectivity is ensured by steric and electronic effects of existing substituents .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry to avoid over-bromination.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Primary Methods :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl groups at 2,5 positions; difluoromethoxy as a singlet in F NMR) .

- X-ray Crystallography : Resolve crystal structure to verify bromine and methyl group positions (see CCDC protocols in ).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for Br/F .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and elemental analysis.

Q. How can researchers safely handle this compound given its potential hazards?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Spill Management : Neutralize bromine-containing spills with sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep in amber glass bottles under inert gas (N) at 4°C to prevent degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data during functionalization of this compound?

- Case Study : If bromine substituents inhibit expected nucleophilic aromatic substitution (NAS):

Electronic Tuning : Introduce electron-withdrawing groups (e.g., nitro) to activate specific positions for NAS .

Metal Catalysis : Employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to bypass direct NAS limitations .

Computational Validation : Use DFT calculations (e.g., Gaussian) to predict reactive sites and transition states .

- Validation : Cross-check experimental results with computational models and kinetic studies.

Q. How can computational tools predict the compound’s behavior in novel reaction environments?

- Workflow :

Molecular Modeling : Build 3D structures using Avogadro or ChemDraw.

Reactivity Prediction : Apply tools like PISTACHIO or REAXYS to simulate reaction pathways and intermediates .

Solvent Effects : Use COSMO-RS to model solvation and polarity impacts on reaction rates .

- Example : Predict regioselectivity in Friedel-Crafts alkylation by analyzing electrostatic potential maps .

Q. What experimental designs optimize yield in large-scale synthesis while minimizing byproducts?

- Design Principles :

- Flow Chemistry : Use continuous flow reactors to control exothermic bromination steps and improve heat dissipation .

- Catalyst Screening : Test heterogeneous catalysts (e.g., Zeolite H-Y) to enhance difluoromethoxy introduction efficiency .

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent polarity, and reagent ratios .

- Data Analysis : Use ANOVA to identify critical variables affecting yield.

Contradiction Analysis and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns, and how can this be resolved?

- Root Causes :

- Dynamic Effects : Rotameric interconversion of the difluoromethoxy group at low temperatures.

- Impurity Interference : Residual solvents (e.g., DMF) or byproducts mimicking splitting.

- Solutions :

Variable Temperature NMR : Conduct experiments at –40°C to "freeze" conformers .

Advanced Purification : Use preparative HPLC to isolate the target compound from impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.